Cas no 886940-77-8 (2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide)

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-cyclohexyl-2-[[5-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-
- 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
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- インチ: 1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22)
- InChIKey: FHBLCIQQHJFIMU-UHFFFAOYSA-N
- SMILES: C(NC1CCCCC1)(=O)CSC1=NN=C(NC(NC(C)(C)C)=O)S1
2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2680-0678-10mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-1mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-15mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-3mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-5mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-2mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-10μmol |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-25mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-20mg |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2680-0678-5μmol |
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide |
886940-77-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamideに関する追加情報
Recent Advances in the Study of 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 886940-77-8)
The compound 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 886940-77-8) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring a 1,3,4-thiadiazole core with multiple functional groups, has demonstrated significant potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and mechanism of action elucidation.
Structural analysis reveals that this molecule combines several pharmacophoric elements: the 1,3,4-thiadiazole moiety provides metabolic stability, the tert-butylcarbamoyl group enhances lipophilicity, and the cyclohexylacetamide tail contributes to target binding specificity. The presence of the sulfanyl linker between the thiadiazole and acetamide groups appears crucial for maintaining biological activity while allowing structural modifications for improved pharmacokinetic properties.
Recent pharmacological investigations (2022-2023) have identified this compound as a potent inhibitor of specific protein-protein interactions involved in inflammatory pathways. In vitro studies using human cell lines demonstrated dose-dependent inhibition of NF-κB activation at concentrations as low as 0.5 μM, with minimal cytotoxicity observed up to 50 μM. These findings suggest a promising therapeutic window for potential anti-inflammatory applications.
Structure-activity relationship (SAR) studies published in early 2023 have systematically explored modifications to each functional group. The research team from University of Tokyo reported that the tert-butyl group on the carbamoyl moiety appears essential for maintaining potency, while the cyclohexyl ring can tolerate certain substitutions without significant loss of activity. These insights provide valuable guidance for further lead optimization efforts.
From a synthetic chemistry perspective, recent advancements have improved the yield of this compound from 42% to 78% through optimized reaction conditions. The key improvement involved using N,N-dimethylformamide as solvent at 80°C with copper(I) iodide as catalyst, which significantly reduced side product formation. These process chemistry developments make larger-scale production more feasible for preclinical studies.
Current research directions include exploring this compound's potential in oncology applications, as preliminary data suggest activity against certain kinase targets overexpressed in cancer cells. Additionally, formulation studies are underway to address its moderate aqueous solubility (0.12 mg/mL at pH 7.4), with nanoparticle-based delivery systems showing particular promise in recent animal studies.
In conclusion, 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide represents an exciting scaffold in medicinal chemistry with demonstrated biological activity and room for further optimization. The compound's unique combination of structural features and promising pharmacological profile warrant continued investigation, particularly in inflammation-related disorders and potentially in oncology indications.
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